Ceftaroline Fosamil Impurity 17
Overview
Description
Ceftaroline Fosamil, also known as Teflaro and Zinforo, is a cephalosporin antibacterial drug . It is used to treat acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP) . It is a prodrug of ceftaroline and is active against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
Synthesis Analysis
Ceftaroline fosamil is converted into bioactive ceftaroline in plasma by a phosphatase enzyme . The hydrolysis of the beta-lactam ring of ceftaroline occurs to form the microbiologically inactive, open-ring metabolite ceftaroline M-1 .Molecular Structure Analysis
The molecular structure of Ceftaroline Fosamil is complex, with a molar mass of 684.67 g·mol −1 . The chemical formula is C22H21N8O8PS4 .Chemical Reactions Analysis
Ceftaroline fosamil is a prodrug that is rapidly converted to its active form, ceftaroline, in plasma . This dose-linear drug has been found to be pharmacodynamically best correlated with the percentage of time that free drug concentrations remain above the minimum inhibitory concentration .Physical And Chemical Properties Analysis
Ceftaroline Fosamil is a potent antibacterial. It inhibits a wide range of bacteria, especially methicillin-resistant Staphylococcus aureus (MRSA) and Penicillin-resistant S. pneumoniae (PRSP) . The present study also includes physiochemical properties and pharmacokinetic properties of Ceftaroline Fosamil .Scientific Research Applications
- Specific Scientific Field : Medical and Health Sciences - Pharmacology and Pharmaceutical Sciences .
- Summary of the Application : Ceftaroline Fosamil is used for the treatment of adults with acute bacterial skin and soft tissue infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). It is also approved for the treatment of adults with community-acquired bacterial pneumonia .
- Methods of Application or Experimental Procedures : Ceftaroline Fosamil is administered intravenously. The specific dosage and duration of treatment depend on the type and severity of the infection .
- Results or Outcomes Obtained : Ceftaroline Fosamil has shown effectiveness in treating infections caused by many resistant Gram-positive and common Gram-negative organisms. It has a favorable tolerability profile .
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Treatment of Diabetic Foot Infections
- Field : Medical and Health Sciences - Endocrinology .
- Application Summary : Ceftaroline Fosamil can be used off-label for the treatment of diabetic foot infections, which are often caused by a mix of both Gram-positive and Gram-negative bacteria .
- Methods of Application : The drug is administered intravenously .
- Results : The drug has shown effectiveness in treating infections caused by ceftaroline-susceptible organisms, including those causing diabetic foot infections .
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Treatment of Surgical Site Infections
- Field : Medical and Health Sciences - Surgery .
- Application Summary : Ceftaroline Fosamil can be used off-label for the treatment of surgical site infections, which can be caused by a variety of bacteria .
- Methods of Application : The drug is administered intravenously .
- Results : The drug has shown effectiveness in treating infections caused by ceftaroline-susceptible organisms, including those causing surgical site infections .
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Treatment of Intra-abdominal Infections
- Field : Medical and Health Sciences - Gastroenterology .
- Application Summary : Ceftaroline Fosamil can be used off-label for the treatment of intra-abdominal infections, which can be caused by a variety of bacteria .
- Methods of Application : The drug is administered intravenously .
- Results : The drug has shown effectiveness in treating infections caused by ceftaroline-susceptible organisms, including those causing intra-abdominal infections .
Future Directions
Ceftaroline fosamil has an established clinical profile for treatment of community-acquired pneumonia . While relatively few real-world outcomes studies are available, the available data suggest that ceftaroline fosamil is a possible alternative to linezolid and vancomycin for MRSA pneumonia . The analysis calls to mind consideration of dose increases when prolonging the infusion duration in the case of low bacterial susceptibility .
properties
IUPAC Name |
4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazole-2-thiolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c1-11-4-2-7(3-5-11)8-6-13-9(12)10-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYZRPWWEZXDGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CSC(=N2)[S-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ceftaroline Fosamil Impurity 17 | |
CAS RN |
1427207-46-2 | |
Record name | [4-(N-Methylpyridium-4-yl)-1,3-thiazol-2-yl]thiolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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